molecular formula C20H25N3O4 B5963322 1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone

1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone

Cat. No.: B5963322
M. Wt: 371.4 g/mol
InChI Key: UAGUTGLWMRRQQK-UHFFFAOYSA-N
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Description

1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Methoxymethyl Group:

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Coupling Reactions: The piperidine and pyrazole rings are coupled together using a suitable linker, such as a carbonyl group.

    Final Assembly: The phenyl ring is introduced through a nucleophilic substitution reaction, and the final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride as a base and an appropriate nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]propanone
  • 1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]butanone

Uniqueness

1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-14(24)16-6-3-7-18(9-16)27-13-17-10-19(22-21-17)20(25)23-8-4-5-15(11-23)12-26-2/h3,6-7,9-10,15H,4-5,8,11-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGUTGLWMRRQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3CCCC(C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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